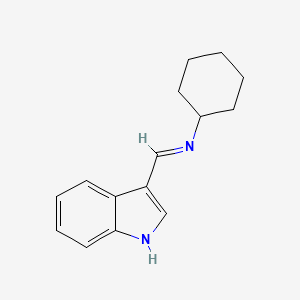

N-(1H-Indol-3-ylmethylene)cyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1-(1H-indol-3-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-11,13,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWDHVDQGBWHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269520 | |

| Record name | N-(1H-Indol-3-ylmethylene)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-60-6 | |

| Record name | N-(1H-Indol-3-ylmethylene)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1H-Indol-3-ylmethylene)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1H-Indol-3-ylmethylene)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1H-indol-3-ylmethylene)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(1H-Indol-3-ylmethylene)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. As a compound of interest in medicinal chemistry and material science, understanding its fundamental characteristics is crucial for its application and development. This document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and presents a visual representation of its synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this and structurally related molecules.

Introduction

This compound is a Schiff base formed from the condensation of indole-3-carboxaldehyde and cyclohexylamine. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications, including in catalysis, as pigments and dyes, and importantly, in the development of therapeutic agents due to their diverse biological activities. The indole moiety is a common scaffold in many natural and synthetic bioactive compounds, while the cyclohexylamine group can influence the lipophilicity and conformational flexibility of the molecule. A thorough understanding of the physicochemical properties of this compound is therefore essential for predicting its behavior in biological systems and for its rational design in various applications.

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been computationally predicted, experimental data for this specific molecule is not extensively available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂ | PubChem[1] |

| Molecular Weight | 226.32 g/mol | BenchChem[2] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

| Monoisotopic Mass | 226.147 Da | PubChemLite[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

Caption: General synthesis of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic compound such as this compound.

The melting point is a fundamental physical property used to identify a compound and assess its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

-

As this compound is expected to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition. Alternatively, the decomposition temperature can be determined using thermogravimetric analysis (TGA). For the purpose of this guide, a general method for boiling point determination of a liquid is provided.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end), heating mantle or oil bath.

-

Procedure (Micro method):

-

A few drops of the liquid are placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility is a critical parameter, especially for drug development, as it influences absorption and distribution.

-

Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, DMSO, acetone, hexane).

-

Procedure (Qualitative):

-

Approximately 1-5 mg of the compound is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is classified as sparingly soluble or insoluble.

-

-

Procedure (Quantitative):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. For this compound, the basicity of the imine nitrogen is of interest.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solutions of acid (e.g., HCl) and base (e.g., NaOH).

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol for poorly soluble compounds).

-

The solution is placed in a beaker with a magnetic stir bar and a calibrated pH electrode.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa can be determined from the pH at the half-equivalence point.

-

LogP is a measure of the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

-

Apparatus: Separatory funnel or vials, analytical balance, UV-Vis spectrophotometer or HPLC, n-octanol, and buffer solution (e.g., phosphate buffer at pH 7.4).

-

Procedure (Shake-Flask Method):

-

n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of the compound is dissolved in the n-octanol phase.

-

A known volume of the aqueous buffer is added.

-

The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of P.

-

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a scarcity of published experimental data for this specific molecule, the provided methodologies offer a robust framework for researchers to characterize this and similar compounds. The continued investigation into the physicochemical properties of novel Schiff bases is essential for advancing their potential applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of the Schiff base, N-(1H-Indol-3-ylmethylene)cyclohexylamine. This compound, formed from the condensation of indole-3-carbaldehyde and cyclohexylamine, is of interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties of the indole nucleus and the imine functionality.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between indole-3-carbaldehyde and cyclohexylamine. This reaction is a classic example of Schiff base formation, which involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Experimental Protocol

Materials:

-

Indole-3-carbaldehyde

-

Cyclohexylamine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 0.01 moles of indole-3-carbaldehyde in a suitable volume of absolute ethanol.

-

To this solution, add an equimolar amount (0.01 moles) of cyclohexylamine.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

The reaction mixture is then refluxed with constant stirring for a period of 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

The following diagram illustrates the general workflow for the synthesis of this Schiff base.

Caption: Synthesis Workflow Diagram.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | Indole N-H |

| ~8.0 - 8.5 | s | 1H | Imine -CH=N- |

| ~7.0 - 8.0 | m | 5H | Aromatic protons (Indole ring) |

| ~3.0 - 3.5 | m | 1H | Cyclohexyl C-H (adjacent to N) |

| ~1.0 - 2.0 | m | 10H | Cyclohexyl -(CH₂)₅- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Imine -C=N- |

| ~136 | Indole C-7a |

| ~110 - 130 | Aromatic carbons (Indole ring) |

| ~60 - 70 | Cyclohexyl C-1 (adjacent to N) |

| ~24 - 35 | Cyclohexyl carbons |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Broad | N-H stretch (Indole) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 - 2850 | Strong | C-H stretch (Aliphatic - Cyclohexyl) |

| ~1620 - 1580 | Medium to Strong | C=N stretch (Imine)[2] |

| ~1600 - 1450 | Medium | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data [4]

| Ion | Predicted m/z |

| [M+H]⁺ | 227.15428 |

| [M+Na]⁺ | 249.13622 |

| [M]⁺ | 226.14645 |

The logical flow for the analysis of the spectroscopic data to confirm the structure of the target compound is outlined in the diagram below.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes. : Oriental Journal of Chemistry [orientjchem.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Indole-Based Schiff Bases: A Technical Guide to Their Biological Activities

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel pharmacophores with broad therapeutic applications is perpetual. Among the myriad of heterocyclic compounds, indole-based Schiff bases have emerged as a particularly promising class, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these versatile compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for advancing research in this field.

Core Biological Activities and Quantitative Assessment

Indole-based Schiff bases have consistently exhibited significant inhibitory effects across various biological assays. Their therapeutic potential is underscored by the quantitative data summarized below, showcasing their potency against diverse cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of indole-based Schiff bases have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are presented in Table 1. These compounds often induce apoptosis, or programmed cell death, in cancer cells through various signaling cascades.

Table 1: Anticancer Activity of Indole-Based Schiff Bases (IC50 µM)

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

| Indole-thiophene complex | 13-19 | 13-19 | - | - | - | [1] |

| Ursolic acid-indole derivative 30a | - | - | - | - | 0.89 ± 0.11 | [1] |

| Tryptanthrin-indole derivative 38 | - | - | - | - | - | [1] |

| Chalcone-indole derivative 12 | 0.22-1.80 | - | - | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-based Schiff bases have shown considerable promise in this area, exhibiting potent activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity and is detailed in Table 2.

Table 2: Antimicrobial Activity of Indole-Based Schiff Bases (MIC µg/mL)

| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Escherichia coli | Acinetobacter baumannii | Reference |

| Pyrazole-Schiff base 18 | 15.62 | 7.81 | - | - | 15.62 | [2] |

| Pyrazole-Schiff base 14 | 31.25 | 7.81 | 15.62 | - | - | [2] |

| Pyrazole-Schiff base 16 | 31.25 | 7.81 | 62.5 | - | 15.62 | [2] |

| Pyrazole-Schiff base 23 | 31.25 | 15.62 | 7.81 | - | - | [2] |

| Pyrazole-Schiff base 17 | 62.5 | 31.25 | - | 62.5 | 62.5 | [2] |

| Pyrazole-Schiff base 19 | 31.25 | 15.62 | 15.62 | 62.5 | 62.5 | [2] |

| Pyrazole-Schiff base 22 | - | - | - | - | - | [2] |

| Pyrazole-Schiff base 24 | - | - | 15.62 | - | - | [2] |

Note: '-' indicates data not available in the cited sources.

Antioxidant Activity

Many indole-based Schiff bases are effective radical scavengers, a property that is crucial in combating oxidative stress-related diseases. The antioxidant potential is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Table 3: Antioxidant Activity of Indole-Based Schiff Bases (DPPH Scavenging IC50)

| Compound/Derivative | IC50 (µM) | IC50 (µg/mL) | Reference |

| Isonicotinic hydrazide-indole-3-carboxaldehyde | 36.09 | - | [3] |

| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | - | 3.82 | [3] |

| (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | - | 6.12 (ppm) | [3] |

| N,N′(1,2-phenylene)bis(2-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide) | - | 253.15 | [3] |

Note: '-' indicates data not available in the cited sources.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Indole-based Schiff bases have been shown to possess anti-inflammatory properties, often evaluated through their ability to inhibit protein denaturation.

Table 4: Anti-inflammatory Activity of Indole-Based Schiff Bases (Inhibition of Protein Denaturation)

| Compound/Derivative | IC50 (µg/mL) | Reference |

| Ethanolic extract of Citrus reticulata peel | 132.13 | [4] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for the key in vitro assays discussed.

Synthesis of Indole-Based Schiff Bases: A General Procedure

A common method for the synthesis of indole-based Schiff bases involves the condensation reaction between an indole-3-carboxaldehyde derivative and a primary amine.[5][6][7]

Materials:

-

Indole-3-carboxaldehyde (or a substituted derivative)

-

Primary amine (e.g., substituted anilines, amino acids)

-

Ethanol or methanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of the indole-3-carboxaldehyde and the primary amine in a suitable volume of ethanol or methanol in a round-bottom flask.[6]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).[6][7]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate, the Schiff base, is then collected by filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.[12][13][14][15][16]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Test compounds

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO, negative control)

-

Forceps

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14]

-

Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[12]

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper discs with a known concentration of the test compounds.

-

Using sterile forceps, place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the agar plate.[12]

-

Gently press the discs to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 16-18 hours.[12]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[13]

-

Interpret the results based on the size of the inhibition zone.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a simple and rapid method for evaluating the antioxidant capacity of a compound.[3][17][18][19][20][21]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds

-

Standard antioxidant (e.g., ascorbic acid, BHT)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[18]

-

Prepare serial dilutions of the test compounds and the standard antioxidant in the same solvent.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.[18]

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[18][20]

-

Measure the absorbance of the solutions at 517 nm.[17]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[4][22][23][24][25]

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, a solution of BSA or egg albumin (e.g., 1% w/v), and PBS.[23][25]

-

Prepare a control solution containing the albumin and PBS without the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.[22]

-

Induce denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for 5-10 minutes.[22][24]

-

Cool the solutions to room temperature.

-

Measure the turbidity of the solutions by reading the absorbance at 660 nm.[22]

-

Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Visualization of Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Synthesis and Biological Evaluation Workflow

Caption: A flowchart illustrating the synthesis and subsequent biological evaluation of indole-based Schiff bases.

Anticancer Mechanism: Apoptosis Induction

Caption: A diagram showing the extrinsic and intrinsic pathways of apoptosis that can be triggered by indole-based Schiff bases.

Anti-inflammatory Mechanism: COX and LOX Inhibition

Caption: A diagram illustrating the inhibition of the COX and LOX inflammatory pathways by indole-based Schiff bases.

Conclusion

The compelling and diverse biological activities of indole-based Schiff bases position them as a highly valuable scaffold in the pursuit of novel therapeutic agents. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon, fostering further investigation into the structure-activity relationships and mechanisms of action of these promising compounds. Continued exploration in this area holds the potential to yield new and effective treatments for a wide range of human diseases.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats : Oriental Journal of Chemistry [orientjchem.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

- 14. contractlaboratory.com [contractlaboratory.com]

- 15. biolabtests.com [biolabtests.com]

- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. researchgate.net [researchgate.net]

- 20. marinebiology.pt [marinebiology.pt]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. pubcompare.ai [pubcompare.ai]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medwinpublishers.com [medwinpublishers.com]

solubility and stability of N-(1H-Indol-3-ylmethylene)cyclohexylamine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of N-(1H-Indol-3-ylmethylene)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, a Schiff base synthesized from indole-3-carbaldehyde and cyclohexylamine. Due to the limited direct experimental data on this specific compound, this guide leverages data from its constituent molecules and the general chemical principles governing Schiff bases to provide a robust predictive analysis and detailed experimental protocols for its characterization.

Predicted Solubility Profile

The solubility of this compound is predicted based on the known solubilities of its precursors, indole-3-carbaldehyde and cyclohexylamine.

1.1. Solubility of Precursors

The solubility of the starting materials provides a strong indication of the potential solvent classes for the final compound.

| Precursor | Solvent Class | Specific Solvents | Solubility |

| Indole-3-carbaldehyde | Polar Organic | Methanol, Ethanol, Acetonitrile, DMSO, Dimethylformamide | Generally Soluble[1][2][3] |

| Non-Polar Organic | Hexane, Toluene | Limited Solubility[1] | |

| Aqueous | Water | Low/Slightly Soluble[1][3] | |

| Cyclohexylamine | Polar Organic | Ethanol, Ether, Acetone, Ethyl Acetate | Miscible/Very Soluble[4][5][6][7][8] |

| Non-Polar Organic | Heptane, Benzene, Mineral Oil | Miscible/Soluble[4][6] | |

| Aqueous | Water | Miscible[4][5][6] |

1.2. Predicted Solubility of this compound

Schiff bases are typically crystalline or oily substances that are soluble in organic solvents and generally insoluble in water.[9] The combination of the aromatic indole ring and the aliphatic cyclohexane ring suggests that this compound will be soluble in a range of organic solvents.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity of these solvents should effectively solvate the polar imine bond and the indole nitrogen. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The compound can likely accept hydrogen bonds. |

| Non-Polar | Toluene, Dichloromethane | Moderate | The non-polar indole and cyclohexane moieties will interact favorably with these solvents. |

| Very Non-Polar | Hexane, Heptane | Low to Moderate | The polarity of the imine group may limit solubility in very non-polar solvents. |

| Aqueous | Water | Low to Insoluble | The large, non-polar organic structure is expected to dominate, leading to poor water solubility.[9] |

Stability and Degradation Pathway

2.1. General Stability of Schiff Bases

Schiff bases (imines) are characterized by the presence of a carbon-nitrogen double bond. The formation of a Schiff base is a reversible reaction.[9] The stability of the imine bond is highly dependent on the surrounding chemical environment. The C=N bond is susceptible to hydrolysis, which breaks the bond and regenerates the parent aldehyde and amine.[10] This hydrolysis is often catalyzed by acid.[9][11] While aromatic aldehydes generally form more stable Schiff bases, the presence of water, particularly under acidic conditions, can promote degradation.[9][12]

2.2. Predicted Stability of this compound

The primary degradation pathway for this compound is expected to be the hydrolysis of the imine bond, especially in the presence of water and acidic conditions. The reaction is a reversion to indole-3-carbaldehyde and cyclohexylamine. The indole ring itself is generally stable but can be subject to oxidation or degradation under harsh conditions, though this is less likely to be the primary pathway under typical storage or physiological conditions.[13][14]

2.3. Signaling Pathways and Logical Relationships

The synthesis and degradation of this compound can be represented as a reversible chemical equilibrium.

Caption: Synthesis and Hydrolysis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of the title compound.

3.1. Synthesis of this compound

This protocol describes a standard Schiff base condensation reaction.

-

Reactant Preparation: Dissolve indole-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

-

Amine Addition: To the stirred solution, add cyclohexylamine (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A few drops of glacial acetic acid can be added to catalyze the reaction.[15]

-

Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

3.2. Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[16][17]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. Ensure a visible amount of solid remains undissolved.[16]

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

3.3. Stability Assessment using HPLC

This protocol outlines a method to assess the stability of the compound in solution over time.

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a non-aqueous solvent where it is stable (e.g., acetonitrile or DMSO).

-

Preparation of Test Solutions: Dilute the stock solution into various solvent systems to be tested (e.g., different pH buffers, mixtures of organic solvents and water).

-

Storage: Store the test solutions in sealed vials under controlled conditions (e.g., protected from light at a specific temperature).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

-

HPLC Analysis: Analyze the aliquots immediately using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products (indole-3-carbaldehyde and cyclohexylamine).

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. This will allow for the determination of the degradation rate. The appearance and increase of peaks corresponding to the degradation products should also be monitored.

Visualization of Experimental Workflows

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. toku-e.com [toku-e.com]

- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexylamine [greenchemintl.com]

- 7. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. atamankimya.com [atamankimya.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. scispace.com [scispace.com]

- 14. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. bioassaysys.com [bioassaysys.com]

The Discovery and Evolving History of Indole Schiff Base Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the basic structure of essential biomolecules like the amino acid tryptophan, neurotransmitters, and hormones.[1][2] The fusion of a benzene ring to a pyrrole ring gives rise to the indole nucleus, an electron-rich and planar structure that readily interacts with biological targets.[3] The history of indole chemistry is intrinsically linked to the extraction and transformation of the dye indigo.[1] In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[4]

The journey into the vast chemical space of indole derivatives took a significant turn with the exploration of Schiff bases. First reported by Hugo Schiff in 1864, these compounds are characterized by an imine (-C=N-) functional group, typically formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6] The combination of the indole nucleus with the Schiff base moiety has given rise to a prolific class of compounds known as indole Schiff base derivatives. These derivatives have garnered immense attention in the past decade due to their structural versatility and a broad spectrum of pharmacological activities.[1][3] This technical guide delves into the discovery, history, synthesis, and diverse biological applications of indole Schiff base derivatives, providing researchers with a comprehensive overview of this important class of compounds.

Synthesis of Indole Schiff Base Derivatives

The synthesis of indole Schiff base derivatives is generally a straightforward process involving the condensation reaction between an indole derivative containing a primary amine or an aldehyde/ketone functionality with a suitable reaction partner.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of indole Schiff base derivatives.

Caption: A general experimental workflow for the synthesis and evaluation of indole Schiff base derivatives.

Biological Activities and Quantitative Data

Indole Schiff base derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. The imine group in Schiff bases has been shown to be crucial for their biological activities.

Anti-inflammatory Activity

Several indole Schiff base derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7]

A study on a series of synthesized indole Schiff base derivatives (C1IN, C2IN, C3IN, C7IN, C8IN, and C11IN) showed substantial reductions in paw edema in a carrageenan-induced inflammation model in rats.[7] The anti-inflammatory effect was statistically significant (p<0.05) compared to the control group.[7]

Table 1: Anti-inflammatory Activity of Indole Schiff Base Derivatives

| Compound | Reduction in Paw Edema | Reduction in IL-1β Levels | Reduction in TNF-α Levels |

| C1IN | Substantial | Substantial | Substantial |

| C2IN | Substantial | Substantial | Substantial |

| C3IN | Substantial | Substantial | Substantial |

| C7IN | Substantial | Substantial | Substantial |

| C8IN | Substantial | Substantial | Substantial |

| C11IN | Substantial | Substantial | Substantial |

| Data summarized from a study on carrageenan-induced inflammation in rats.[7] |

Antifungal Activity

The antifungal potential of indole Schiff base derivatives is another area of active research. These compounds have shown efficacy against a variety of fungal strains.

A series of novel indole Schiff base derivatives (2a–2t) containing a 1,3,4-thiadiazole scaffold were synthesized and evaluated for their antifungal activity.[8] Compound 2j exhibited the highest inhibition rates against several fungal species at a concentration of 500 μg/mL.[8]

Table 2: Antifungal Activity of Indole Schiff Base Derivatives (Inhibition Rate % at 500 μg/mL)

| Compound | F. graminearum | F. oxysporum | F. moniliforme | C. lunata | P. p. var. nicotianae |

| 2j | 100% | 95.7% | 89% | 81.9% | 76.5% |

| 2q | - | - | - | 83.7% | - |

| Data extracted from a study by mycelium growth rate method.[8] |

α-Glucosidase Inhibition

Indole-based Schiff bases are also being explored as potential α-glucosidase inhibitors for the management of diabetes.[3] The indole nucleus can form stable interactions within the active site of the enzyme.[3]

Anticancer Activity

The anticancer properties of indole Schiff base derivatives have been investigated against various cancer cell lines.[6] For instance, three new indole Schiff base derivatives have shown promising anticancer activity against the AMJ13 breast cancer cell line at low concentrations.[6]

Key Signaling Pathways

The biological activities of indole Schiff base derivatives are often mediated through their interaction with specific signaling pathways.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in inflammation. Indole Schiff base derivatives can modulate the TNF-α signaling pathway, leading to a reduction in the inflammatory response.

Caption: A simplified diagram of the TNF-α signaling pathway and a potential point of intervention for indole Schiff base derivatives.

IL-1β Signaling Pathway

Interleukin-1 beta (IL-1β) is another crucial pro-inflammatory cytokine. The signaling cascade initiated by IL-1β binding to its receptor leads to the activation of transcription factors that drive the expression of inflammatory genes.

Caption: A simplified diagram of the IL-1β signaling pathway, a target for anti-inflammatory indole Schiff base derivatives.

Experimental Protocols

Synthesis of Indole-3-carboxaldehyde Schiff's Base Derivatives[7]

-

Preparation of Indole-3-carboxaldehyde:

-

Prepare a solution of gramine methiodide (348 mg), NaNO2 (239 mg) in DMF (4 ml).

-

Stir the solution at 25°C for 6 hours using a magnetic stirrer.

-

Add 15 ml of distilled water to the solution and extract with 20 ml of water.

-

Dry the organic layer with Na2SO4 and concentrate to yield indole-3-carboxaldehyde.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and confirm completion with IR, NMR, and LCMS analyses.

-

-

Synthesis of Schiff's Base:

-

React the synthesized indole-3-carboxaldehyde with various substituted amines in a 1:1 molar ratio.

-

Use methanol as the solvent and add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture at 70°C for 1 to 2 hours.

-

Monitor the reaction using TLC with a mobile phase of ethyl acetate: toluene: formic acid (4: 6: 1, v/v/v).

-

Cool the reaction mixture, filter the solid product, and purify by recrystallization from methanol.

-

Carrageenan-Induced Paw Edema in Rats[5][9]

-

Animals: Use male or female rats weighing >100 g.

-

Induction of Inflammation:

-

Prepare a 1% carrageenan solution in normal saline.

-

Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

-

Treatment:

-

Administer the test indole Schiff base derivatives (e.g., intraperitoneally) at a specific dose 30 minutes or 1 hour before the carrageenan injection.

-

Include a control group receiving the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is the difference in paw volume before and after carrageenan treatment.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mycelium Growth Rate Method for Antifungal Activity[10][11]

-

Culture Preparation: Prepare Potato Dextrose Agar (PDA) plates.

-

Inoculation:

-

Inoculate the center of each PDA plate with a regular disc (e.g., 5 mm diameter) of the fungal culture (7-14 days old).

-

For testing compounds, the test substance can be incorporated into the agar medium at a specific concentration.

-

-

Incubation: Incubate the plates at 25°C in the dark for a specified period (e.g., 7 days).

-

Measurement:

-

Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours). Take two perpendicular measurements and calculate the average.

-

-

Data Analysis:

-

Calculate the growth rate of the mycelium.

-

For antifungal assays, calculate the percentage of inhibition of mycelial growth in the presence of the test compound compared to a control plate without the compound.

-

α-Glucosidase Inhibition Assay[2][12]

-

Enzyme and Substrate Preparation:

-

Prepare a solution of α-glucosidase enzyme (e.g., 2 U/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1 mM), in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test indole Schiff base derivative at various concentrations for a specific time (e.g., 5 minutes at 37°C).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the mixture at 37°C for a set time (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M sodium carbonate).

-

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

Conclusion and Future Perspectives

The field of indole Schiff base derivatives continues to be a vibrant area of research with immense potential for the discovery of new therapeutic agents. Their straightforward synthesis, coupled with a wide array of biological activities, makes them a highly attractive scaffold for medicinal chemists. Future research will likely focus on the optimization of existing derivatives to enhance their potency and selectivity, the elucidation of their detailed mechanisms of action, and the exploration of novel biological targets. The development of more complex indole Schiff base-containing hybrid molecules and the use of computational methods for rational drug design are also expected to drive the field forward, paving the way for the next generation of indole-based therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. inotiv.com [inotiv.com]

Theoretical and Computational Insights into N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-(1H-Indol-3-ylmethylene)cyclohexylamine, a Schiff base derived from indole-3-carboxaldehyde and cyclohexylamine. This document synthesizes structural, spectroscopic, and electronic data, offering insights into the molecule's properties and potential applications. The methodologies presented are based on established protocols for similar indole derivatives, providing a framework for further experimental and in-silico investigation.

Molecular Structure and Synthesis

This compound is characterized by an indole moiety linked to a cyclohexylamine group via an imine (-CH=N-) bridge. This structure combines the biologically significant indole core with the conformational flexibility of the cyclohexane ring.

The primary synthetic route to this compound is the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. This reaction is typically catalyzed by acid or base, or driven by heat, and involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the Schiff base.[1]

General Synthetic Protocol

The following is a generalized protocol based on the synthesis of similar indole-based Schiff bases:

-

Reactant Preparation : Equimolar amounts of indole-3-carboxaldehyde and cyclohexylamine are dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition (Optional) : A catalytic amount of a weak acid, like acetic acid, can be added to the mixture to facilitate the reaction.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation : Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent to yield the pure this compound.

Computational and Spectroscopic Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric, spectroscopic, and electronic properties of molecules like this compound. These theoretical predictions are invaluable for complementing and interpreting experimental data.

Predicted Geometrical Parameters

The molecular geometry of this compound can be optimized using DFT calculations. The table below presents predicted geometrical parameters based on the B3LYP/6-311++G(d,p) level of theory.[2]

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=N (Imine) | 1.29 Å |

| Bond Length | N-H (Indole) | 1.01 Å |

| Bond Length | C-N (Imine-Cyclohexyl) | 1.47 Å |

| Bond Angle | C-C=N (Imine) | 121.5° |

| Bond Angle | C=N-C (Imine-Cyclohexyl) | 122.0° |

| Dihedral Angle | C-C-N=C | ~180° (trans conformation) |

Predicted Spectroscopic Data

Theoretical calculations can also predict spectroscopic data, which aids in the structural elucidation of the compound.

The predicted proton NMR chemical shifts are crucial for confirming the molecular structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | br s |

| Imine -CH=N- | 8.0 - 9.5 | s |

| Indole Aromatic Protons | 7.0 - 8.0 | m |

| Cyclohexyl -CH-N= | 3.0 - 3.5 | m |

| Cyclohexyl Methylene Protons | 1.0 - 2.0 | m |

Data is predicted and sourced from computational analysis.[2]

Vibrational frequency calculations can predict the key stretching and bending modes in the infrared spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H (Indole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | 1620 - 1650 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1180 - 1360 |

Electronic Properties

The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential, provide insights into the reactivity and potential biological activity of the molecule.

| Parameter | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

These values are representative for this class of compounds and would be determined through DFT calculations.

Potential Biological Activity and Molecular Docking

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The imine linkage in Schiff bases is often crucial for their biological function. Given the structural features of this compound, it is a candidate for investigation as a bioactive agent.

Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target. For indole-based compounds with potential antimicrobial activity, a common target is DNA gyrase, an essential bacterial enzyme.

Hypothetical Molecular Docking Protocol

-

Ligand and Receptor Preparation : The 3D structure of this compound is optimized. The crystal structure of the target protein (e.g., DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Docking Simulation : A docking program (e.g., AutoDock) is used to predict the binding poses of the ligand within the active site of the receptor.

-

Analysis of Results : The binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Representative Molecular Docking Data

The following table shows hypothetical docking scores of this compound against a bacterial DNA gyrase.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| DNA Gyrase (e.g., from E. coli) | This compound | -8.5 | Asp73, Gly77, Arg76 |

This data is illustrative of potential results from a molecular docking study.

Visualizations

The following diagrams illustrate the molecular structure, computational workflow, and a potential signaling pathway involvement for this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical and computational studies.

Caption: Hypothetical signaling pathway for antimicrobial activity.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of N-(1H-Indol-3-ylmethylene)cyclohexylamine

Disclaimer: Limited direct safety and toxicity data is available for N-(1H-Indol-3-ylmethylene)cyclohexylamine. This guide infers potential hazards based on the known properties of its constituent precursors, indole-3-carboxaldehyde and cyclohexylamine, and related indole compounds. All handling and safety procedures should be conducted with caution and under the supervision of trained professionals.

Introduction

This compound is a Schiff base compound formed from the condensation reaction between indole-3-carboxaldehyde and cyclohexylamine. Schiff bases derived from indole moieties are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This document provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound, primarily extrapolated from data on its precursors and structurally similar molecules.

Hazard Identification and Classification

A related compound, N-cyclohexyl-1H-indole-3-methylamine, is classified with the following hazards[5]:

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H319: Causes serious eye irritation

-

H413: May cause long lasting harmful effects to aquatic life

It is reasonable to assume that this compound may exhibit a similar hazard profile.

Inferred Hazard Profile

Toxicological Data Summary

No specific LD50 or other quantitative toxicity data for this compound have been identified. The toxicological information is therefore based on data for cyclohexylamine.

| Parameter | Value (for Cyclohexylamine) | Species | Route | Reference |

| LD50 | 0.71 ml/kg | Rat | Oral | [6] |

| LD50 | 530 mg/kg | Mouse | Oral | [7] |

Cyclohexylamine is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[4][8] It is also classified as a suspected reproductive toxin.[4]

Experimental Protocols

General Synthesis of this compound

This procedure is a general method for the synthesis of Schiff bases from aldehydes and primary amines.

Materials:

-

Indole-3-carboxaldehyde

-

Cyclohexylamine

-

Methanol or Ethanol

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve indole-3-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting Schiff base, this compound, may precipitate out of the solution upon formation or can be isolated by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Handling and Safety Precautions

Given the corrosive and potentially toxic nature of the cyclohexylamine precursor, stringent safety measures are required when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).[8]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots should be used.[3]

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[4][10] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.

Engineering Controls

-

All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents and acids.[10]

Spills and Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.[10]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

While this compound is a compound of interest for its potential biological activities, a thorough toxicological and safety profile has not been established. The information presented in this guide is largely inferred from its precursors and related compounds. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, assuming it to be hazardous and taking all necessary precautions as outlined. Further studies are required to fully characterize the safety and toxicity of this compound.

References

- 1. Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes. : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. N-cyclohexyl-1H-indole-3-methylamine | C15H20N2 | CID 96438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Indole-3-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde and its derivatives are a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a wide array of biologically active compounds. Their inherent structural motif is found in numerous natural products and pharmaceuticals, exhibiting activities ranging from anti-inflammatory and antioxidant to anticancer and antiviral. This in-depth technical guide provides a comprehensive review of the core synthesis methods for indole-3-carboxaldehyde derivatives, complete with detailed experimental protocols, quantitative data comparisons, and visual representations of key chemical and biological pathways.

Core Synthesis Methodologies

The synthesis of indole-3-carboxaldehyde derivatives can be broadly categorized into classical formylation reactions and modern catalytic methods. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and overall efficiency.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carboxaldehyde.

Key Advantages:

-

High yields for a variety of indole substrates.

-

Relatively simple and convenient procedure.

-

The product is often obtained in a high state of purity.[1]

Limitations:

-

Requires stoichiometric amounts of the often harsh and caustic POCl₃.

-

The work-up procedure can be tedious.

A catalytic version of the Vilsmeier-Haack reaction has been developed to mitigate the use of stoichiometric POCl₃, employing a P(III)/P(V)=O cycle.[2][3] This catalytic approach offers milder reaction conditions and is suitable for late-stage formylation.[2]

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool 150 mL (1.94 mol) of dimethylformamide in an ice-salt bath.

-

Slowly add 86 mL (0.94 mol) of freshly distilled phosphorus oxychloride with stirring over 30 minutes, maintaining the temperature below 10°C.

-

Add a solution of 100 g (0.85 mol) of indole in 100 mL of dimethylformamide to the yellow solution over 1 hour, keeping the temperature below 10°C.

-

Allow the viscous solution to warm to 35°C and maintain this temperature for 2 hours.

-

Carefully add 300 g of crushed ice to the resulting paste with stirring to produce a clear, cherry-red solution.

-

Transfer the solution to a larger flask containing 200 g of crushed ice and add a solution of 375 g (9.4 mol) of sodium hydroxide in 1 L of water dropwise with efficient stirring.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by refrigeration overnight.

-

Collect the precipitate by filtration, resuspend in 1 L of water, and filter again.

-

Wash the product with three 300-mL portions of water and air-dry to yield indole-3-carboxaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles.[4][5] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).

Mechanism: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich indole nucleus then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the aldehyde.

Key Advantages:

-

Direct formylation of aromatic rings without the need for metal catalysts or pre-activated substrates.[6]

-

Operates under basic conditions in a protic solvent.[6]

Limitations:

-

Often results in a mixture of ortho- and para-isomers, with the ortho-isomer typically predominating.[7]

-

Yields can be variable.

-

The reaction conditions can be harsh for sensitive substrates.[4]

-

Dissolve the indole substrate in a 10-40% aqueous solution of an alkali hydroxide.

-

Add an excess of chloroform to the solution, creating a biphasic mixture.

-

Stir the mixture vigorously at approximately 60-70°C for several hours.

-

After the reaction is complete, cool the mixture and neutralize it with acid.

-

Extract the product with an organic solvent.

-

Purify the product by distillation or recrystallization.

Modern Catalytic Methods

In recent years, several modern catalytic methods have emerged as powerful alternatives to the classical formylation reactions, offering milder conditions, higher selectivity, and broader functional group tolerance.

Transition metal catalysis, particularly with palladium and iron, has been successfully applied to the C3-formylation of indoles.

-

Palladium-Catalyzed Formylation: Palladium catalysts can be used for the direct C3-arylation and acylation of indoles.[8][9] Some methods utilize a directing group to achieve high regioselectivity.[9]

-

Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia with air as the oxidant.[10] This method is environmentally benign and avoids the use of harsh reagents.

-

Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the formylation of indoles using trimethyl orthoformate as the formyl source under mild conditions.[11]

-

Visible-Light Photoredox Catalysis: A transition-metal-free, aerobic, visible-light-promoted C-3 formylation of indoles has been developed using Rose Bengal as a photoredox catalyst.[12]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various indole-3-carboxaldehyde derivatives using different methodologies.

| Method | Indole Substrate | Reagents and Conditions | Yield (%) | Reference |

| Vilsmeier-Haack | Indole | POCl₃, DMF, 35°C, 2h | 97 | [1] |

| 2-Methylindole | POCl₃, DMF | - | [13] | |

| 5-Methyl-1H-indole | Vilsmeier reagent, DMF, 85°C, 5h | 88 | [14] | |

| 4-Methyl-1H-indole | Vilsmeier reagent, DMF, 85°C, 7h | 90 | [14] | |

| 6-Methyl-1H-indole | Vilsmeier reagent, DMF, 90°C, 8h | 89 | [14] | |

| 6-Chloro-1H-indole | Vilsmeier reagent, DMF, 90°C, 8h | 91 | [14] | |

| Catalytic Vilsmeier-Haack | Indole | 3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d₇, MeCN, rt, 16h | >99 (deuteration) | [2] |

| Reimer-Tiemann | Indole | CHCl₃, NaOH, 60-70°C | - | [7] |

| Iron-Catalyzed | Indole | FeCl₃, HCHO, aq. NH₃, air, DMF, 130°C | up to 93 | [10] |

| Boron-Catalyzed | Indole | BF₃·OEt₂, TMOF, solvent-free | 82 | [11] |

Signaling Pathways and Experimental Workflows

Indole-3-carboxaldehyde and its derivatives are not only synthetic intermediates but also possess significant biological activities, often mediated through specific signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15][16] Activation of AhR by indole-3-carboxaldehyde can modulate downstream inflammatory pathways, including the NF-κB and NLRP3 inflammasome signaling pathways.[17][18]